molecular formula C14H16N2OS B3047407 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 13906-06-4

3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B3047407
CAS RN: 13906-06-4
M. Wt: 260.36 g/mol
InChI Key: MCTGJKRPXXKWGV-UHFFFAOYSA-N
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Description

3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as CTQ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound has a unique structure that makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Therapeutic Potential in Various Diseases

A broad spectrum of therapeutic activities is associated with derivatives similar to 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, indicating potential applications in drug discovery for various diseases. Tetrahydroisoquinoline derivatives, sharing a structural resemblance, have been explored for anticancer, malaria, CNS disorders, cardiovascular diseases, and metabolic disorders. The significance of such compounds in therapeutic applications lies in their diverse biological activities and the potential for novel drug development with unique mechanisms of action (Singh & Shah, 2017).

Antioxidant Activity and Chemical Analysis

Compounds structurally related to 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been extensively studied for their antioxidant activities. Analytical methods for determining antioxidant activity reveal the importance of these compounds in various fields, including food engineering, medicine, and pharmacy. The critical evaluation of these methods highlights the relevance of such compounds in understanding the antioxidant capacity and the potential for developing novel antioxidants with improved efficacy and selectivity (Munteanu & Apetrei, 2021).

Catalytic and Synthetic Applications

Significant advances in catalytic and synthetic chemistry have been made by exploring derivatives of 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds are involved in catalytic reactions that lead to the selective production of industrially relevant chemicals. Research on the selective oxidation of cyclohexene, a reaction related to the structural framework of the compound , has highlighted the synthetic utility of such molecules in achieving controlled and selective catalytic oxidation, which is crucial for the chemical industry (Cao et al., 2018).

Potential in Organic Synthesis and Drug Design

The versatility of 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives in organic synthesis and drug design is further exemplified by their involvement in various chemical reactions, leading to the production of compounds with significant biological activities. Studies on the reactivity of 1,2,4-triazole-3-thione derivatives, which share functional similarities, demonstrate the potential for developing novel therapeutic agents that can impact the treatment of diseases through unique biochemical mechanisms (Kaplaushenko, 2019).

properties

IUPAC Name

3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTGJKRPXXKWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930294
Record name 3-Cyclohexyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

13906-06-4
Record name NSC158363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Cyclohexyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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